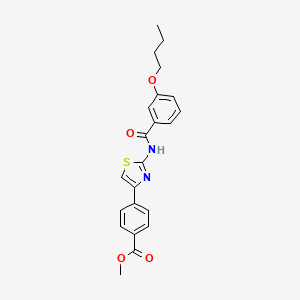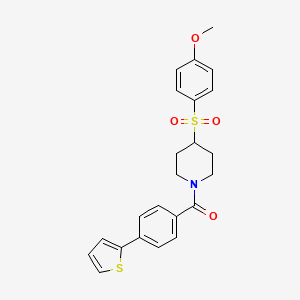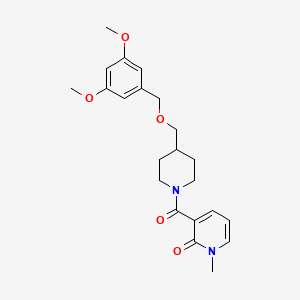![molecular formula C14H12N2O2 B2862570 (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid CAS No. 790271-01-1](/img/structure/B2862570.png)
(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid” is a chemical compound with the molecular formula C14H12N2O2 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would require more detailed analysis or experimental data which is not available from the current search results.Physical And Chemical Properties Analysis
The molecular weight of “(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid” is 240.26 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Aplicaciones Científicas De Investigación
Solar Cell Applications
In the realm of solar energy, novel organic sensitizers for solar cell applications have been engineered. These sensitizers, designed at the molecular level, exhibit remarkable efficiency in converting incident photons to current, showcasing the potential of cyanoacrylic acid derivatives in enhancing solar cell performance (Kim et al., 2006).
Fluorescent Probes for Biological Applications
Cyanoacrylic acid derivatives have been utilized in the development of fluorescent probes for sensing biological molecules such as cysteine. These probes offer high selectivity and enable naked-eye detection, indicating the utility of these compounds in biosensing and live cell imaging (Dai et al., 2014).
Optoelectronic Materials
The structural, optoelectronic, and thermodynamic properties of cyanoacrylic acid derivatives have been studied, revealing their potential as nonlinear optical materials. These studies provide insights into the electronic and optical properties of these compounds, suggesting applications in optoelectronics and photonics (Fonkem et al., 2019).
Catalysis and Polymerization
Cyanoacrylic acid derivatives have been investigated for their catalytic properties and applications in polymerization processes. For example, the partial oxidation of acrolein to acrylic acid has been achieved using Au/ceria catalysts, demonstrating a sustainable pathway for acrylic acid production from biomass-derived materials (Yang et al., 2016).
Biomedical Applications
In biomedical research, the modification of polymers with cyanoacrylic acid derivatives has been explored to enhance their properties for medical applications. This includes the development of temperature-responsive surfaces for cell culture, which facilitate cell detachment by simply reducing the temperature, indicating potential applications in tissue engineering and regenerative medicine (Ebara et al., 2003).
Safety and Hazards
“(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current search results and would typically be provided in a Material Safety Data Sheet (MSDS) for the compound.
Propiedades
IUPAC Name |
(E)-3-[1-(2-cyanoethyl)indol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-3-9-16-10-11(6-7-14(17)18)12-4-1-2-5-13(12)16/h1-2,4-7,10H,3,9H2,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPGFDSPNNZFP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)

![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)

![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)


![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)


